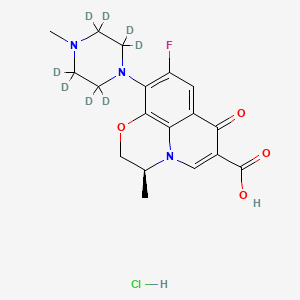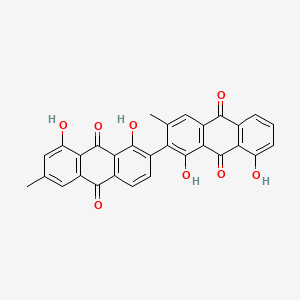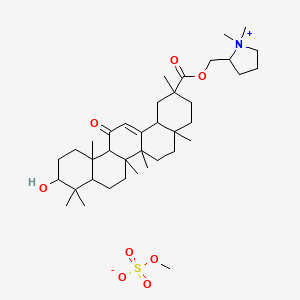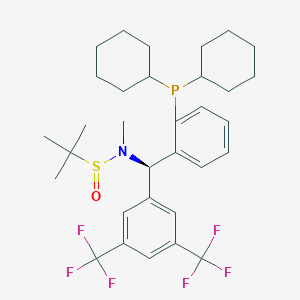
(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a sulfinyl group, a tert-butyl group, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the dihydrooxazole ring and the introduction of the sulfinyl and tert-butyl groups. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. Reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the optimization of reaction conditions to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.
Aplicaciones Científicas De Investigación
(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The sulfinyl group can act as an electron donor or acceptor, influencing the compound’s reactivity and interactions with other molecules. The dihydrooxazole ring provides structural stability and can participate in hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-(®-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(2-(Phenylsulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole: Similar structure but without the chiral centers, leading to different reactivity and applications.
Uniqueness
(S)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral centers, which provide specific stereochemistry that can influence its interactions with other molecules. The presence of the tert-butyl group also adds steric bulk, affecting the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C25H25NO2S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(4S)-2-[2-(4-tert-butylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3/t22-,29?/m1/s1 |
Clave InChI |
ZIDRZTBFZIWXMW-DMDVIOLWSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



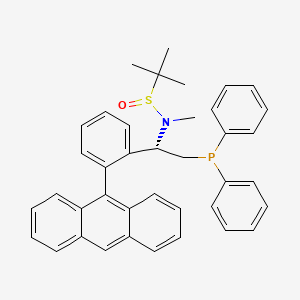
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
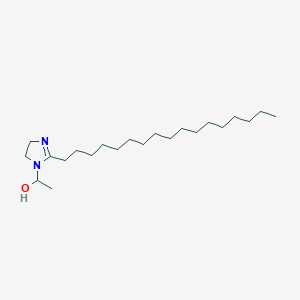
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
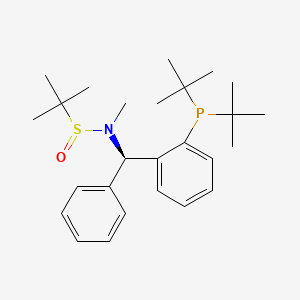
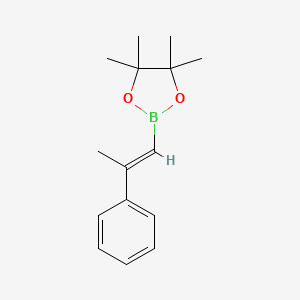
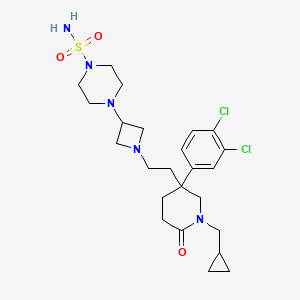
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
